molecular formula C14H12N4O3 B11844515 5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 919278-73-2

5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11844515
CAS No.: 919278-73-2
M. Wt: 284.27 g/mol
InChI Key: LUEJQNLTAYQOBM-UHFFFAOYSA-N
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Description

5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitrobenzyl group and a pyrrolo[3,2-d]pyrimidine core makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methylpyrrolo[3,2-d]pyrimidine with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. This interaction can inhibit the activity of certain enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

919278-73-2

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

5-methyl-4-[(4-nitrophenyl)methoxy]pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C14H12N4O3/c1-17-7-6-12-13(17)14(16-9-15-12)21-8-10-2-4-11(5-3-10)18(19)20/h2-7,9H,8H2,1H3

InChI Key

LUEJQNLTAYQOBM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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